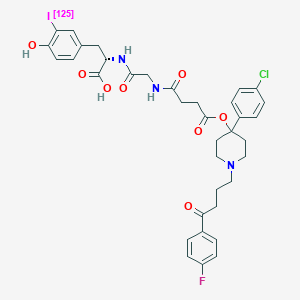
Haloperidol-succinylglycyliodotyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol-succinylglycyliodotyrosine, also known as HSGIT, is a synthetic peptide that has been widely used in scientific research. It is a derivative of haloperidol, a well-known antipsychotic drug that is used to treat schizophrenia and other mental illnesses. HSGIT has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
Haloperidol-succinylglycyliodotyrosine acts as a dopamine D2 receptor antagonist and inhibits the release of dopamine in the brain. It also modulates the activity of other neurotransmitters, such as serotonin and acetylcholine. Haloperidol-succinylglycyliodotyrosine has been found to have a high affinity for the dopamine D2 receptor, which is important for its therapeutic effects.
Biochemische Und Physiologische Effekte
Haloperidol-succinylglycyliodotyrosine has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of ion channels, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Haloperidol-succinylglycyliodotyrosine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for investigating the role of the dopamine system in addiction and other neurological disorders. However, one limitation of Haloperidol-succinylglycyliodotyrosine is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on Haloperidol-succinylglycyliodotyrosine, including the development of new synthetic methods, the investigation of its therapeutic potential for neurological disorders, and the study of its effects on other neurotransmitter systems. Additionally, the use of Haloperidol-succinylglycyliodotyrosine in combination with other drugs may provide new insights into the mechanisms of action of these drugs and lead to the development of new treatments for neurological disorders.
Synthesemethoden
Haloperidol-succinylglycyliodotyrosine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise assembly of the peptide chain on a solid support, while SPPS involves the synthesis of the peptide in solution. The most commonly used method for synthesizing Haloperidol-succinylglycyliodotyrosine is SPPS, which involves the use of a resin-bound amino acid derivative and a coupling reagent.
Wissenschaftliche Forschungsanwendungen
Haloperidol-succinylglycyliodotyrosine has been used in a variety of scientific research applications, including the study of dopamine receptors, the regulation of neurotransmitter release, and the modulation of ion channels. It has also been used to investigate the role of the dopamine system in addiction and to develop new treatments for neurological disorders.
Eigenschaften
CAS-Nummer |
113579-02-5 |
|---|---|
Produktname |
Haloperidol-succinylglycyliodotyrosine |
Molekularformel |
C36H38ClFIN3O8 |
Molekulargewicht |
820.1 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
InChI-Schlüssel |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
Isomerische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Andere CAS-Nummern |
113579-02-5 |
Synonyme |
haloperidol-succinylglycyliodotyrosine HSGTI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



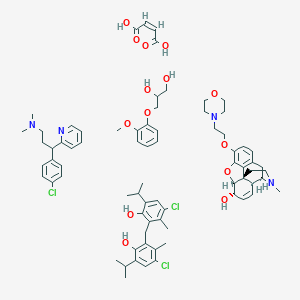
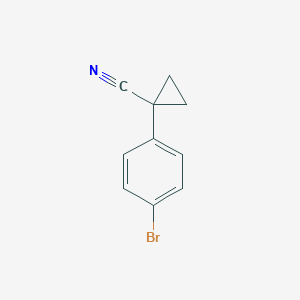
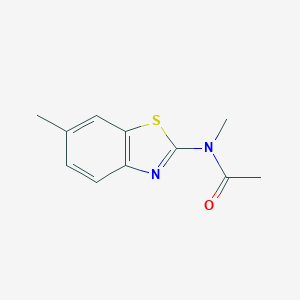
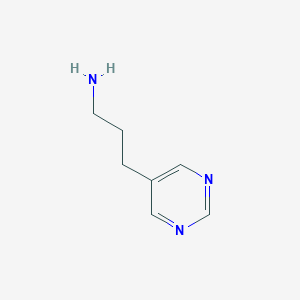
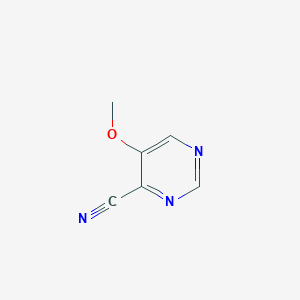
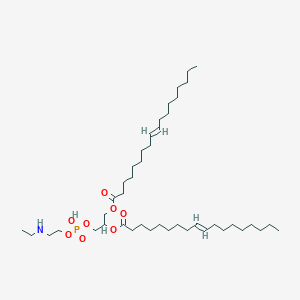
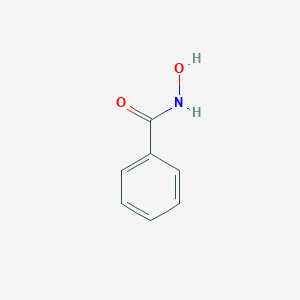
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
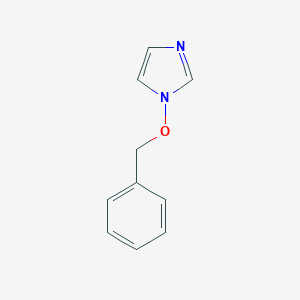
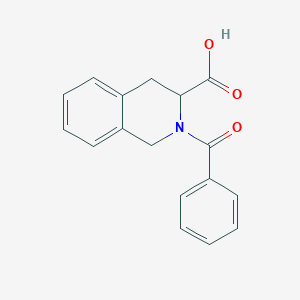
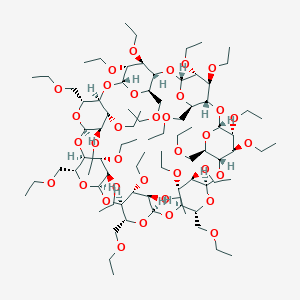
![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
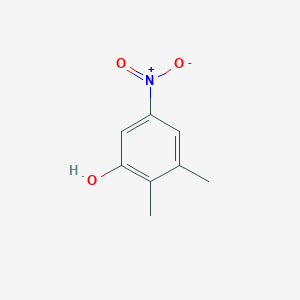
acetate](/img/structure/B56186.png)